Regioisomer-Dependent Antiproliferative Potency: 7-HSA Methyl Ester vs. 5-, 8-, 9-, 10-, and 11-HSA Isomers Across Six Human Cancer Cell Lines
In a systematic regioisomeric study, 7-HSA demonstrated the highest overall growth inhibitory potency across multiple cancer cell lines. Against HT29 colon cancer cells, 7-HSA exhibited an IC50 of 14.7 μM, which is 3.5-fold more potent than 5-HSA (51.3 μM), 2.1-fold more potent than 9-HSA (30.7 μM), and 5.3-fold more potent than 10-HSA (77.2 μM) [1]. In MCF7 breast cancer cells, 7-HSA (IC50 21.4 μM) was 2.2-fold more potent than 5-HSA (46.4 μM), 2.3-fold more potent than 9-HSA (49.1 μM), and 1.8-fold more potent than 10-HSA (38.7 μM) [2]. Notably, 8-HSA was completely inactive (IC50 >100 μM) across all cell lines tested, underscoring the critical importance of the C7 hydroxyl position for bioactivity [3].
| Evidence Dimension | Antiproliferative activity (IC50) in human cancer cell lines |
|---|---|
| Target Compound Data | 7-HSA: HT29 IC50 = 14.7 μM, MCF7 IC50 = 21.4 μM, HeLa IC50 = 26.6 μM, PC3 IC50 = 24.3 μM, NLF IC50 = 24.9 μM, CaCo2 IC50 = 42.5 μM |
| Comparator Or Baseline | 5-HSA: HT29 IC50 = 51.3 μM, MCF7 IC50 = 46.4 μM; 8-HSA: all cell lines IC50 >100 μM (inactive); 9-HSA: HT29 IC50 = 30.7 μM, MCF7 IC50 = 49.1 μM; 10-HSA: HT29 IC50 = 77.2 μM, MCF7 IC50 = 38.7 μM; 11-HSA: HT29 IC50 = not reported, MCF7 IC50 = 35.8 μM |
| Quantified Difference | 7-HSA is 2.1–5.3× more potent than 9-HSA and 10-HSA in HT29 cells; 2.2–2.3× more potent than 5-HSA and 9-HSA in MCF7 cells. 8-HSA shows zero activity. |
| Conditions | MTT assay; 72-hour exposure; human cancer cell lines (CaCo-2, HT29, HeLa, MCF7, PC3, NLF) |
Why This Matters
This regioisomer-specific activity profile justifies procurement of the C7 isomer over other hydroxystearate isomers for cancer research applications, as substitution with an adjacent regioisomer (e.g., 8-HSA) would yield completely negative results.
- [1] Schmid, R., et al. Molecules 2022, 27(8), 2396. Table 1. DOI: 10.3390/molecules27082396. View Source
- [2] Schmid, R., et al. Molecules 2022, 27(8), 2396. Table 1 and main text. DOI: 10.3390/molecules27082396. View Source
- [3] Schmid, R., et al. Molecules 2022, 27(8), 2396. Section 2.2. DOI: 10.3390/molecules27082396. View Source
